N-cyclopropyl-4-(6-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(6-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-(6-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using diazo compounds.
Morpholine Derivatization: The morpholine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology and Medicine:
Antimicrobial Activity: Benzothiazole derivatives, including this compound, have shown potential as antimicrobial agents.
Anticancer Activity: The compound may exhibit anticancer properties by inhibiting specific enzymes or pathways involved in cancer progression.
Industry:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(6-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydroorotase or DNA gyrase, leading to antimicrobial effects . Additionally, it may interfere with signaling pathways involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
- **N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- **N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness: N-cyclopropyl-4-(6-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide stands out due to its unique combination of a benzothiazole core, a cyclopropyl group, and a morpholine ring.
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(6-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-10-2-5-12-14(8-10)22-16(18-12)19-6-7-21-13(9-19)15(20)17-11-3-4-11/h2,5,8,11,13H,3-4,6-7,9H2,1H3,(H,17,20) |
InChI Key |
DKWBLAWLLZOJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
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